molecular formula C10H16BrN3 B3321409 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine CAS No. 1342983-54-3

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine

Cat. No.: B3321409
CAS No.: 1342983-54-3
M. Wt: 258.16
InChI Key: CYBSHWNSKLNGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is an organic compound that features a bromine atom attached to a pyridine ring, along with a dimethylaminoethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromopyridine.

    Alkylation: The 5-bromopyridine is then subjected to alkylation with N,N-dimethylethylenediamine in the presence of a base like potassium carbonate (K2CO3) to introduce the dimethylaminoethyl group.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dimethylamino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the pyridine ring or the dimethylamino group.

Scientific Research Applications

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)nicotinamide
  • 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide
  • 2-Bromo-N,N-dimethylethylamine hydrobromide

Uniqueness

5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the dimethylaminoethyl and methyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-13(2)6-7-14(3)10-5-4-9(11)8-12-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBSHWNSKLNGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.